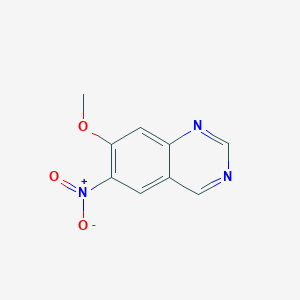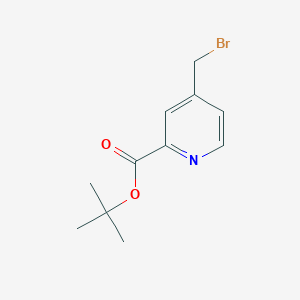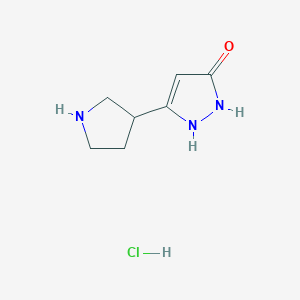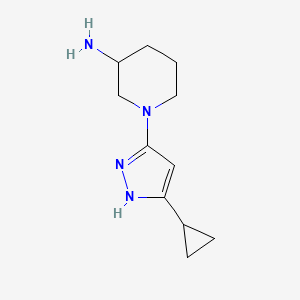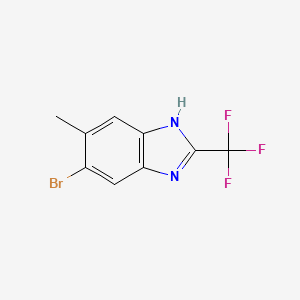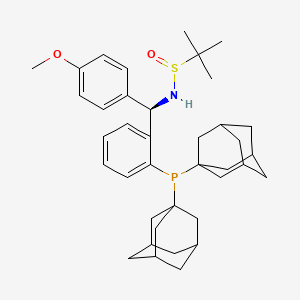
(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphine, and sulfinamide groups
Preparation Methods
The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves several steps. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction typically involves the formation of a Grignard reagent from an appropriate halide, followed by its reaction with a suitable electrophile to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications. In chemistry, it can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes . In biology, it may be used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. Additionally, its unique structure makes it a valuable tool in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The sulfinamide group may also play a role in its biological activity, potentially interacting with enzymes or other proteins to modulate their function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide include other phosphine ligands and sulfinamide derivatives. For example, compounds like ®-2-(4-Methoxyphenyl)-1-methylethanamine and ®-(+)-(4-methoxyphenyl)ethylamine share structural similarities and may exhibit comparable reactivity and applications . the presence of the adamantane group in ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties that can enhance its performance in specific applications.
Properties
Molecular Formula |
C38H52NO2PS |
|---|---|
Molecular Weight |
617.9 g/mol |
IUPAC Name |
N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NO2PS/c1-36(2,3)43(40)39-35(31-9-11-32(41-4)12-10-31)33-7-5-6-8-34(33)42(37-19-25-13-26(20-37)15-27(14-25)21-37)38-22-28-16-29(23-38)18-30(17-28)24-38/h5-12,25-30,35,39H,13-24H2,1-4H3/t25?,26?,27?,28?,29?,30?,35-,37?,38?,42?,43?/m1/s1 |
InChI Key |
QXPSGJQKOZSRTF-BARIRXDTSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)
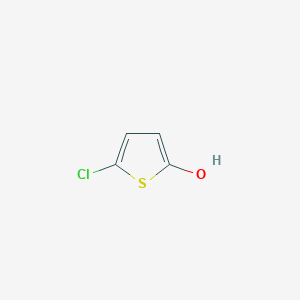
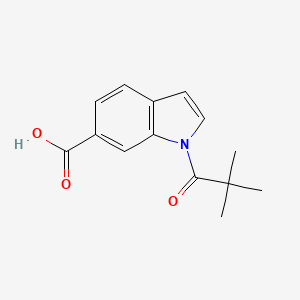
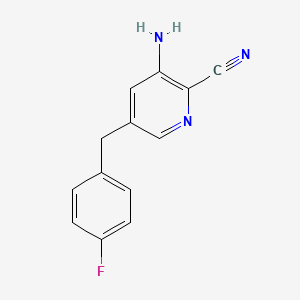
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
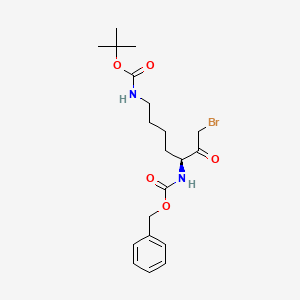
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
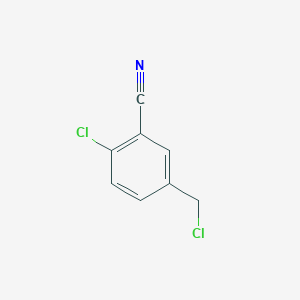
![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
